molecular formula C9H13N2Na4O14P3S B14760227 2-thio-UTP

2-thio-UTP

Cat. No.: B14760227
M. Wt: 590.15 g/mol
InChI Key: SHTFJNDNAFXDKG-UHFFFAOYSA-J
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Description

2-Thio-UTP, also known as 2-thiouridine-5’-triphosphate, is a modified ribonucleoside triphosphate. It is a sulfur-containing analog of uridine triphosphate, where the oxygen atom at the 2-position of the uracil ring is replaced by a sulfur atom. This modification imparts unique properties to the compound, making it valuable in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thio-UTP typically involves the chemical modification of uridine triphosphate. One common method includes the reaction of uridine triphosphate with a sulfurizing agent under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale purification systems to ensure high yield and purity. The compound is stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Thio-UTP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Thio-UTP has a wide range of applications in scientific research:

Mechanism of Action

2-Thio-UTP exerts its effects primarily through its interaction with purinergic receptors, specifically the P2Y2 receptor. It acts as a selective agonist, binding to the receptor and activating downstream signaling pathways. This activation leads to various cellular responses, including the regulation of gene expression and protein synthesis. The compound has been shown to reduce pro-fibrotic gene expression and inhibit the activation of RNA-dependent protein kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfur modification, which imparts distinct chemical and biological properties. Unlike its unmodified counterpart, this compound exhibits reduced immunogenicity and enhanced stability, making it particularly valuable in therapeutic mRNA synthesis and other biotechnological applications .

Properties

Molecular Formula

C9H13N2Na4O14P3S

Molecular Weight

590.15 g/mol

IUPAC Name

tetrasodium;[[[3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H17N2O14P3S.4Na/c12-5-1-2-11(9(29)10-5)8-7(14)6(13)4(23-8)3-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h4,6-8,13-14H,1-3H2,(H,18,19)(H,20,21)(H,10,12,29)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

SHTFJNDNAFXDKG-UHFFFAOYSA-J

Canonical SMILES

C1CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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